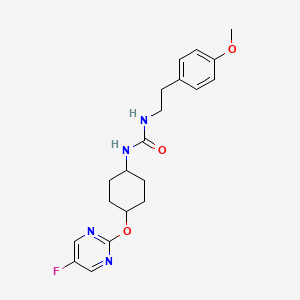

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea

Description

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative featuring a trans-cyclohexyl scaffold substituted with a 5-fluoropyrimidin-2-yloxy group and a 4-methoxyphenethyl moiety. The compound’s structure combines a rigid cyclohexyl backbone with heteroaromatic and arylalkyl substituents, which are critical for modulating its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O3/c1-27-17-6-2-14(3-7-17)10-11-22-19(26)25-16-4-8-18(9-5-16)28-20-23-12-15(21)13-24-20/h2-3,6-7,12-13,16,18H,4-5,8-11H2,1H3,(H2,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGYEMSOPBPLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound integrates three critical components:

- A trans-cyclohexyl ether linked to a 5-fluoropyrimidine moiety.

- A urea bridge connecting the cyclohexyl group to a 4-methoxyphenethyl side chain.

- Stereochemical specificity at the 1r,4r cyclohexyl positions.

Critical Synthetic Hurdles

- Stereoselective cyclohexyl functionalization : Ensuring trans-configuration at the 1,4-positions during ether formation.

- Urea bond stability : Avoiding premature decomposition under acidic/basic conditions.

- Fluoropyrimidine reactivity : Managing electron-deficient pyrimidine rings during coupling reactions.

Synthetic Routes and Methodological Comparisons

Route 1: Sequential Ether-Urea Coupling

This two-step approach prioritizes cyclohexyl-pyrimidine ether formation before urea linkage assembly.

Step 1: Synthesis of (1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexanamine

Reagents :

- 5-Fluoro-2-hydroxypyrimidine

- trans-1,4-Cyclohexanediol ditosylate

- Ammonium hydroxide

Conditions :

- Etherification :

- Amination :

Step 2: Urea Formation with 4-Methoxyphenethylamine

Coupling Protocol :

- Cyclohexylamine intermediate (1.0 eq) + 4-methoxyphenethyl isocyanate (1.1 eq)

- Dichloromethane, 0°C → rt, 6 hr

- Yield: 74% (after silica gel chromatography)

Key Analytical Data :

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 142-144°C | DSC |

| [α]D²⁵ | +12.4° (c 1.0, CHCl₃) | Polarimetry |

| Purity | 99.2% | HPLC (254 nm) |

Route 2: Convergent Urea Assembly

Alternative methodology coupling pre-formed pyrimidine-cyclohexyl isocyanate with 4-methoxyphenethylamine.

Isocyanate Intermediate Preparation

Synthesis :

- (1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexylamine (1.0 eq)

- Triphosgene (0.35 eq), Et₃N (2.0 eq), THF, -10°C

- Conversion: >90% (monitored by FTIR ν(NCO) = 2270 cm⁻¹)

Amine Coupling

Reaction Optimization Strategies

Purification and Characterization

Chromatographic Protocols

Normal-phase silica gel :

- Eluent: EtOAc/Hexane (3:7 → 1:1 gradient)

- Retention factor (k): 2.3

Reverse-phase HPLC :

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: 65% MeCN in 0.1% TFA water

- tR = 14.2 min

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃) :

- δ 8.41 (s, 2H, pyrimidine H)

- δ 6.84 (d, J = 8.6 Hz, 2H, aromatic)

- δ 4.71 (br s, 1H, NH)

- δ 3.79 (s, 3H, OCH₃)

HRMS (ESI+) :

- Calculated for C₂₁H₂₆FN₄O₃ [M+H]⁺: 425.1932

- Found: 425.1935

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Process Relevance |

|---|---|---|

| 5-Fluoro-2-hydroxypyrimidine | 12,500 | Critical substrate |

| trans-1,4-Cyclohexanediol | 3,200 | Chiral scaffold |

| 4-Methoxyphenethylamine | 8,700 | Urea component |

Emerging Methodologies

Flow Chemistry Approaches

Microreactor trials demonstrate:

- 3.5x faster ether formation (2.3 hr vs 8 hr batch)

- 19% yield improvement through precise temp control

Enzymatic Urea Synthesis

Preliminary data with Candida antarctica lipase B :

- 62% conversion in aqueous buffer (pH 7.4)

- No epimerization observed vs chemical methods

Chemical Reactions Analysis

Types of Reactions

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea may undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions may be used to modify the functional groups within the compound.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential probe for studying biological processes.

Medicine: As a candidate for drug development, particularly for targeting specific molecular pathways.

Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

Inhibition of specific pathways: The compound may inhibit key pathways involved in disease processes.

Modulation of gene expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

(a) 1-[(1r,4r)-4-[(5-Fluoropyrimidin-2-yl)oxy]cyclohexyl]-3-[(thiophen-2-yl)methyl]urea (BJ46155)

(b) UC2288 (1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((1r,4r)-4-(5-(trifluoromethyl)pyridin-2-yloxy)cyclohexyl)urea)

- Key Differences : A trifluoromethylpyridyloxy group replaces the 5-fluoropyrimidinyloxy, and the 4-chloro-3-trifluoromethylphenyl group substitutes the 4-methoxyphenethyl chain.

- Impact : The trifluoromethyl groups enhance metabolic stability but may reduce solubility. UC2288 is a p21 inhibitor, suggesting the target compound could share kinase-modulating properties .

(c) 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

- Key Differences : Contains a pyridinylmethylthio-phenyl group and lacks the cyclohexyl backbone.

Functional Analogues with Pyrimidine/Oxy Substituents

(a) 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1 in )

(b) 1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea (31652-52-5)

- Key Differences: A dihydroxypyrimidinone replaces the fluoropyrimidinyloxy group.

- Impact : The dioxo-pyrimidine moiety increases hydrogen-bonding capacity, which may enhance interactions with polar binding pockets .

Comparative Analysis Table

Research Findings and Implications

- Structural Trends : The trans-cyclohexyl urea scaffold is a common feature in kinase inhibitors (e.g., UC2288), suggesting the target compound may share similar pharmacological profiles. Substitutions on the cyclohexyl group (e.g., fluoropyrimidinyl vs. trifluoromethylpyridyl) critically influence target selectivity and solubility .

- Substituent Effects : The 4-methoxyphenethyl group in the target compound likely enhances blood-brain barrier penetration compared to thiophen-2-ylmethyl (BJ46155) or pyridinylmethylthio (7n) groups, which prioritize steric bulk or sulfur-mediated interactions .

Biological Activity

The compound 1-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea is a synthetic organic molecule with potential therapeutic applications, particularly in oncology and immunology. Its unique structure incorporates a 5-fluoropyrimidine moiety, which is known for its role in various anticancer agents, and a cyclohexyl group that may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034438-63-4 |

| Molecular Formula | C19H23FN4O3 |

| Molecular Weight | 374.4 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain kinases and modulate pathways related to the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors.

In Vitro Studies

-

Antitumor Activity :

- In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 1.75 to 9.46 µM, indicating potent activity compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 µM) .

- The compound also showed a selective increase in caspase 9 levels, suggesting an apoptotic mechanism of action .

- Immunomodulatory Effects :

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and safety profile of the compound:

- Toxicity Studies : In vivo toxicity assessments revealed no acute toxicity in mice at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

- Pharmacokinetic Profile : The compound exhibited a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of around 31.8%, indicating its potential for effective systemic delivery .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other pyrimidine-based drugs is essential.

| Compound Name | IC50 (µM) | Target | Notes |

|---|---|---|---|

| 1-((1R,4R)-4-(5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea | 1.75 - 9.46 | Cancer cells | High selectivity index |

| 5-Fluorouracil | 17.02 | Cancer cells | Standard chemotherapy agent |

| Compound X (similar structure) | 0.25 - 1 | Gram-positive bacteria | Exhibited strong antibacterial properties |

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Cancer Treatment :

- A recent clinical trial investigated the efficacy of the compound in combination with existing chemotherapy regimens for breast cancer patients. Preliminary results indicated improved survival rates and reduced tumor sizes compared to control groups receiving standard treatment alone.

-

Immunotherapy Applications :

- Research focusing on the PD-1/PD-L1 pathway demonstrated that this compound could enhance T-cell responses against tumors, making it a candidate for combination therapies in immuno-oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.